molecular formula C15H18BrNO5 B2467610 Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate CAS No. 383147-00-0

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

Cat. No. B2467610
CAS RN: 383147-00-0
M. Wt: 372.215
InChI Key: LKAUBUDFXKNWSL-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (MBEP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid propionic acid, and is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. The compound has a wide range of uses in research, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in the study of enzymatic mechanisms. MBEP has also been used in the study of drug metabolism and pharmacological effects.

Scientific Research Applications

Structural and Computational Studies

  • α-Aminophosphonates : Structural and computational studies of α-aminophosphonates, including diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate, have been conducted. These studies involve crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova et al., 2021).

  • Phenolic Compounds in Eucommia ulmoides Oliv : New phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, have been isolated from the leaves of Eucommia ulmoides Oliv. Their anti-inflammatory effects have been studied (Ren et al., 2021).

Electrochemical and Organic Synthesis Applications

  • Electroreductive Radical Cyclization : Studies on the reductive intramolecular cyclization of related propanoates, providing insight into organic synthesis and electrochemical processes, have been explored (Esteves et al., 2005).

  • Synthesis of CCR5 Antagonists : Development of practical methods for synthesizing CCR5 antagonists, involving related propanoate compounds, showcases applications in medicinal chemistry (Ikemoto et al., 2005).

  • Asymmetric Synthesis of Esmolol : The asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, using hydrolytic kinetic resolution, highlights advancements in stereoselective synthesis (Narsaiah & Kumar, 2011).

Antioxidant and Anticancer Activities

  • Synthesis and Antioxidant Activity : Synthesis of derivatives, such as 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, and their antioxidant activity, particularly in relation to mitochondria, has been investigated (Kushnir et al., 2015).

  • Anticancer Activity of Triazinone Derivatives : The synthesis and evaluation of S-glycosyl and S-alkyl derivatives of triazinone for their anticancer activities, which may include similar structural elements, demonstrate potential applications in cancer research (Saad & Moustafa, 2011).

properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAUBUDFXKNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320224
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

CAS RN

383147-00-0
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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